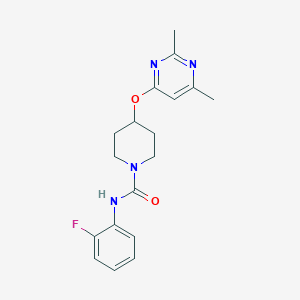

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Description

This compound is a piperidine-1-carboxamide derivative featuring a 2,6-dimethylpyrimidin-4-yl ether substituent and an N-(2-fluorophenyl) group. The 2-fluorophenyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-12-11-17(21-13(2)20-12)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11,14H,7-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGWEOUMBAVUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and guanidine under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Final Amidation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amines or reduced pyrimidine derivatives.

Substitution: The aromatic fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides, organometallics, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents or biochemical tools.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor, receptor modulator, or other therapeutic agent. Preclinical studies might explore its efficacy and safety in various disease models.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.

Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways and physiological responses.

Pathway Interference: The compound could disrupt specific biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-1-carboxamide Derivatives

PF3845 (4-(3-[5-(Trifluoromethyl)pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Structural Differences : Replaces the 2,6-dimethylpyrimidin-4-yl ether with a trifluoromethylpyridyloxy-benzyl group.

- Functional Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridyloxy moiety may improve solubility. This compound has been studied in the context of G protein-coupled receptors (GPCRs) due to its polarizable pyridine ring .

PF750 (N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

- Structural Differences: Substitutes the pyrimidine ether with a quinolin-3-ylmethyl group.

Fluorophenyl-Containing Analogs

Methyl 4-(2-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Differences : Replaces the piperidine-carboxamide core with a tetrahydropyrimidine scaffold and a thione group.

- Conformational Analysis : The 2-fluorophenyl group forms an axial dihedral angle of 89.13° with the pyrimidine ring, creating a near-perpendicular orientation. This contrasts with the likely equatorial positioning of the pyrimidinyloxy group in the target compound, as inferred from piperidine ring flexibility .

- Interactions : Exhibits N–H⋯S and C–H⋯O hydrogen bonds, which stabilize supramolecular chains. The absence of a carboxamide group reduces hydrogen-bonding capacity compared to the target compound .

Ethyl 4-(2-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Differences : Similar to the methyl analog but with an ethyl ester.

- Conformational Analysis : The pyrimidine ring adopts a sofa conformation, with the 2-fluorophenyl group in an axial position. This highlights the influence of substituents on ring puckering, a factor relevant to the target compound’s piperidine dynamics .

Benzamide Derivatives

Lufenuron (N-{[4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl]carbamoyl}-2,6-difluorobenzamide)

- Structural Differences : Replaces the piperidine-pyrimidine system with a difluorobenzamide backbone.

- Functional Implications: The trifluoromethyl and chloro groups enhance pesticidal activity by disrupting chitin synthesis.

Data Tables

Table 1: Structural and Functional Comparison of Piperidine-1-carboxamide Derivatives

Table 2: Fluorophenyl-Containing Analogs

Research Findings and Implications

- Conformational Flexibility : The piperidine ring in the target compound likely adopts multiple conformations, whereas tetrahydropyrimidine analogs (e.g., methyl/ethyl derivatives) exhibit rigid sofa or axial geometries due to sulfur substitution .

- Electronic Effects: The 2-fluorophenyl group’s electron-withdrawing nature may reduce metabolic oxidation compared to non-fluorinated analogs like PF750 .

Biological Activity

The compound 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.35 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a fluorophenyl substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.5 | Apoptosis |

| Compound B | MCF-7 | 10.2 | Cell Cycle Arrest |

| This compound | A549 | 12.0 | Apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

A study conducted by Iqbal et al. (2020) synthesized various piperidine derivatives and tested their antibacterial activity. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been associated with the inhibition of acetylcholinesterase (AChE), which is significant in treating neurodegenerative disorders like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | AChE | 5.0 |

| Compound D | AChE | 3.5 |

| This compound | AChE | 4.0 |

The biological activity of the compound is attributed to its ability to interact with various biological targets. The presence of the pyrimidine ring enhances binding affinity to receptors involved in neurotransmission and cell signaling pathways. Molecular docking studies suggest that the compound can effectively bind to the active sites of target enzymes and receptors.

Q & A

Q. What are the key synthetic strategies for preparing 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide?

The synthesis typically involves:

- Coupling reactions : Piperidine-1-carboxamide derivatives are often synthesized via nucleophilic substitution or coupling between activated carbonyl intermediates (e.g., isocyanates) and amines. For example, 4-chlorophenyl isocyanate reacts with piperidine derivatives under anhydrous conditions to form carboxamide linkages .

- Pyrimidine functionalization : The 2,6-dimethylpyrimidin-4-yloxy group is introduced via SNAr (nucleophilic aromatic substitution) using a hydroxyl-containing piperidine intermediate and a halogenated pyrimidine precursor. Reaction conditions (e.g., base, solvent polarity) must be optimized to avoid byproducts .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the final compound in >95% purity .

Q. How is the compound characterized structurally?

- Spectroscopy : - and -NMR are used to confirm regiochemistry. For example, aromatic protons in the 2-fluorophenyl group appear as distinct multiplets (δ 7.2–7.5 ppm), while piperidine protons show characteristic splitting patterns (e.g., δ 4.3 ppm for the carboxamide-linked CH) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M] at 404.0807 for a related chloro analog) .

- X-ray crystallography : Crystal structures resolve conformational details, such as dihedral angles between the pyrimidine and piperidine rings (e.g., 12.8° deviation in a fluorophenyl analog) .

Advanced Research Questions

Q. How can conformational analysis via X-ray crystallography inform biological activity?

- Hydrogen bonding networks : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and carboxamide NH) stabilize bioactive conformations. For example, in N-(2-fluorophenyl)pyrimidin-4-amine analogs, such interactions create a planar geometry critical for target binding .

- Dihedral angles : The orientation of the 2-fluorophenyl group relative to the piperidine ring (e.g., 86.1° dihedral angle in a crystal structure) influences steric interactions with enzyme active sites. Deviations >10° may reduce affinity for flat binding pockets .

- Software tools : SHELXL refines crystallographic data to model weak interactions (e.g., C–H⋯π bonds) that contribute to stability in solution .

Q. What methodologies resolve contradictions in biological activity data across assays?

- Target engagement vs. functional assays : Discrepancies may arise if the compound binds a target (e.g., kinase) without altering activity. Use orthogonal methods:

- SPR (surface plasmon resonance) : Measures direct binding kinetics (KD values).

- Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells.

- Metabolic stability : Contradictory in vitro/in vivo results may stem from rapid hepatic clearance. Assess microsomal stability (e.g., human liver microsomes + NADPH) and correlate with pharmacokinetic profiles .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Pyrimidine modifications : Replace 2,6-dimethyl groups with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions. In a related piperidine-pyrimidine carboxamide, cyclopropyl improved selectivity for a kinase target by 10-fold .

- Fluorophenyl substitution : Meta- vs. para-fluorine positioning on the phenyl ring alters electronic effects. Para-fluoro analogs show higher metabolic stability due to reduced CYP450-mediated oxidation .

- Piperidine ring rigidity : Introduce sp-hybridized constraints (e.g., methyl groups at C3/C5) to restrict conformational flexibility, improving binding entropy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.